molecular formula C16H10F3NO3 B11945647 Methyl 2-cyano-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)acrylate CAS No. 853347-56-5

Methyl 2-cyano-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)acrylate

Cat. No.: B11945647
CAS No.: 853347-56-5
M. Wt: 321.25 g/mol
InChI Key: NORCGYDXMJGIRQ-CSKARUKUSA-N
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Description

Methyl 2-cyano-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)acrylate is a functionalized acrylate ester featuring a cyano group at the α-position, a methyl ester, and a furan ring substituted with a 2-(trifluoromethyl)phenyl group. This structural motif combines electron-withdrawing (cyano, trifluoromethyl) and aromatic (furan, phenyl) components, making it a candidate for applications in medicinal chemistry, materials science, and organic synthesis.

Properties

CAS No.

853347-56-5

Molecular Formula

C16H10F3NO3

Molecular Weight

321.25 g/mol

IUPAC Name

methyl (E)-2-cyano-3-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoate

InChI

InChI=1S/C16H10F3NO3/c1-22-15(21)10(9-20)8-11-6-7-14(23-11)12-4-2-3-5-13(12)16(17,18)19/h2-8H,1H3/b10-8+

InChI Key

NORCGYDXMJGIRQ-CSKARUKUSA-N

Isomeric SMILES

COC(=O)/C(=C/C1=CC=C(O1)C2=CC=CC=C2C(F)(F)F)/C#N

Canonical SMILES

COC(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2C(F)(F)F)C#N

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 2-cyano-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)acrylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid:
Reaction :
Methyl ester+H2OCarboxylic acid+Methanol\text{Methyl ester} + \text{H}_2\text{O} \rightarrow \text{Carboxylic acid} + \text{Methanol}

  • Conditions : Acidic (HCl) or basic (NaOH) aqueous solutions.

  • Outcome : Converts the ester to an acid, altering solubility and reactivity.

Nucleophilic Addition to the Cyano Group

The cyano group (-CN) acts as a strong electron-deficient center, enabling nucleophilic attack:

  • Reactants : Grignard reagents, amines, or hydride donors.

  • Mechanism : The nucleophile attacks the carbon adjacent to the nitrile, forming intermediates like imines or substituted amines.

  • Example : Reaction with a Grignard reagent (e.g., MeMgBr) yields a substituted ketone.

Cycloaddition Reactions

The conjugated system (cyanoacrylate-furan) participates in [4+2] cycloadditions (e.g., Diels-Alder reactions):

  • Conditions : Thermal or photochemical activation.

  • Mechanism : The cyanoacrylate acts as a dienophile, reacting with electron-rich dienes to form six-membered rings.

Reactivity Modulated by the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group influences reactivity through:

  • Electron withdrawal : Enhances electrophilicity at the cyanoacrylate group.

  • Steric effects : Directs regioselectivity in substitution reactions .

Biological and Medicinal Transformations

The compound’s structure enables interactions with biological targets:

  • Enzyme inhibition : The cyano group forms stable complexes with active sites.

  • Antimicrobial/anticancer activity : Altered by functional group modifications (e.g., hydrolysis or substitution).

Key Reaction Data Table

Reaction Type Conditions Product Key Functional Group
Knoevenagel CondensationPiperidine, DMF, refluxβ-CyanoesterCyano, ester
Ester HydrolysisHCl/NaOH, aqueousCarboxylic acidCarboxyl
Nucleophilic AdditionGrignard reagents, THFSubstituted ketone/amine derivativesCyano
CycloadditionHeat/lightSix-membered ring productsCyanoacrylate-furan

Scientific Research Applications

Key Reaction Conditions:

  • Reagents : Base (e.g., piperidine), solvent (e.g., ethanol).
  • Conditions : Often conducted under reflux for optimal yield.

Chemistry

Methyl 2-cyano-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)acrylate serves as a vital building block in organic synthesis. Its ability to participate in various chemical reactions allows researchers to create more complex molecules.

Biology

The compound has shown promise in medicinal chemistry, particularly in anticancer research. Studies indicate that it exhibits significant antiproliferative effects against various cancer cell lines.

Case Study: Anticancer Activity

  • Cell Lines Tested : A549 (lung cancer), HepG2 (liver cancer), MDA-MB-231 (breast cancer).
  • Findings : An IC50 value of less than 1 µM against A549 cells indicates potent activity. The compound also induces apoptosis, evidenced by increased caspase-3 activity.

Materials Science

In industrial applications, this compound is utilized in developing new materials with specialized properties, such as polymers and coatings. Its unique chemical properties allow for modifications that enhance material performance.

Mechanism of Action

The mechanism by which Methyl 2-cyano-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)acrylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyano group and trifluoromethyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved often include inhibition or activation of specific enzymes, leading to downstream biological effects.

Comparison with Similar Compounds

Ethyl 3,3-diphenyl-2-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)acrylate

Key differences include:

  • Substituents on the aromatic ring :
    • Target compound : 2-(trifluoromethyl)phenyl (electron-withdrawing, lipophilic).
    • Analog 1 : 3-chloro-4-methoxyphenyl (chloro: electron-withdrawing; methoxy: electron-donating).
    • Analog 2 : Diphenyl groups (neutral steric bulk).
  • Heterocyclic systems :
    • Target and Analog 1 use a furan ring, while Analog 2 incorporates a thioxo-oxadiazole ring, which may enhance hydrogen-bonding capacity.
  • Ester groups :
    • Target and Analog 1: Methyl ester (lower molecular weight).
    • Analog 2: Ethyl ester (slightly increased lipophilicity).
2.3 Electronic and Physicochemical Properties
  • Trifluoromethyl group (Target) : Enhances lipophilicity and metabolic stability compared to chloro/methoxy groups in Analog 1. The strong electron-withdrawing effect may stabilize charge-transfer interactions.
  • Thioxo-oxadiazole (Analog 2) : Introduces hydrogen-bonding and π-stacking capabilities, which could improve pharmacological activity (e.g., enzyme inhibition).

Biological Activity

Methyl 2-cyano-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)acrylate, a compound with the CAS number 853347-56-5, has garnered attention in recent years due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following molecular formula:

PropertyValue
Molecular Formula C₁₆H₁₀F₃NO₃
Molecular Weight 321.25 g/mol
CAS Number 853347-56-5

The compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, potentially influencing its biological interactions .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The cyano group can participate in hydrogen bonding and other non-covalent interactions, while the trifluoromethyl moiety can modulate the compound's binding affinity to enzymes and receptors. These interactions may lead to the modulation of key biological pathways, including those involved in cancer progression and inflammation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Notably, it has shown significant cytotoxic effects against various cancer cell lines:

Cell LineIC₅₀ (µM)
MDA-MB-231 (Triple-negative breast cancer)6.59 - 12.51
4T1 (Breast cancer)13.23 - 213.7
MRC-5 (Non-cancer lung cell line)>200

These findings suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is crucial for developing effective anticancer therapies .

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that this compound inhibited cell proliferation in MDA-MB-231 cells with an IC₅₀ value significantly lower than that of standard chemotherapeutics like 5-Fluorouracil (IC₅₀ = 17.02 µM) .
  • Mechanistic Insights : The compound's mechanism was further elucidated through experiments showing increased levels of apoptosis markers such as caspase 9 in treated cells. This indicates that this compound induces cell death through mitochondrial pathways .
  • Toxicity Assessment : In toxicity studies, the compound exhibited no acute toxicity in animal models at doses up to 2000 mg/kg, suggesting a favorable safety profile for potential therapeutic applications .

Q & A

Q. Tables for Key Data

Biological Activity of Analogous Compounds
Compound
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6a
6b
6c
DFT-Calculated Properties (B3LYP/6-31G)
Property
---------------------------
HOMO Energy (eV)
LUMO Energy (eV)
Gibbs Energy (kcal/mol)

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